BenchChemオンラインストアへようこそ!

7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Lipophilicity Drug-likeness Kinase inhibitor design

7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 890091-46-0) is a synthetic, small-molecule heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery. The compound possesses a molecular formula of C₁₈H₁₂ClN₃O and a molecular weight of 321.77 g/mol.

Molecular Formula C18H12ClN3O
Molecular Weight 321.8 g/mol
CAS No. 890091-46-0
Cat. No. B1417474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS890091-46-0
Molecular FormulaC18H12ClN3O
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H12ClN3O/c19-13-7-4-8-14(9-13)22-10-15(12-5-2-1-3-6-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
InChIKeyCHXYMVHDBQODDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Sourcing 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 890091-46-0): A Physicochemically Differentiated Pyrrolopyrimidine Scaffold for Kinase-Focused Discovery


7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 890091-46-0) is a synthetic, small-molecule heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery [1]. The compound possesses a molecular formula of C₁₈H₁₂ClN₃O and a molecular weight of 321.77 g/mol . Its core structure is a 7-deazapurine bicyclic system, which serves as a versatile template for targeting the ATP-binding site of numerous protein and lipid kinases [1]. The specific substitution pattern—a 3-chlorophenyl group at the N7 position and a phenyl ring at C5, with a hydroxyl group at C4—provides a unique vector set for probing kinase selectivity pockets and modulating physicochemical properties, distinguishing it from other simple diaryl analogs.

Procurement Risk: Why a Generic 7-Aryl-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-ol Cannot Replace 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Validated Assays


Within the pyrrolo[2,3-d]pyrimidine class, minor structural modifications at the N7-aryl position are known to induce dramatic shifts in kinase selectivity, cellular potency, and ADME properties [1]. The 3-chlorophenyl substituent in the title compound is not merely a generic hydrophobic group; its specific electronic (σₘ = 0.37) and steric profile, along with its dipole moment orientation, directly dictate the quality of binding interactions within the hydrophobic back pocket or selectivity pocket of kinases like c-Src, as demonstrated in analogous 5,7-diphenyl series [1]. Replacing this with a different halogen regioisomer (e.g., 4-chlorophenyl), an unsubstituted phenyl, or a different heterocycle can lead to complete loss of target engagement or gain of undesirable off-target activity, invalidating established structure-activity relationships (SAR) and experimental reproducibility. Therefore, procurement decisions must be guided by precise chemical identity to maintain the integrity of screening cascades and lead optimization programs.

Quantitative Differentiation Evidence for 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against Its Closest Analogs


Predicted LogP Differentiation for the 3-Chlorophenyl Substituent vs. Unsubstituted and 4-Chlorophenyl Analogs

Lipophilicity, commonly measured as the octanol/water partition coefficient (LogP), is a crucial determinant of a compound's permeability, solubility, and promiscuity. In kinome-wide profiling, optimal LogP ranges are often associated with a balance between potency and selectivity. The 3-chloro substitution pattern on the N7-phenyl ring of the target compound provides a distinct predicted LogP profile compared to its unsubstituted and regioisomeric analogs [1]. The calculated LogP (ACD/Labs) for 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is 4.84, placing it in a more favorable lipophilicity range for kinase inhibitors relative to the less lipophilic parent and regioisomer, based on general trends observed in the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine kinase inhibitor series [2].

Lipophilicity Drug-likeness Kinase inhibitor design

Electronic Effect of the 3-Chloro Substituent on Ring Electronics: A Hammett-Based Rationale for Target Engagement

The electronic nature of the substituent on the N7-phenyl ring is known to significantly impact the binding affinity and selectivity of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors [1]. The 3-chloro group is electron-withdrawing, with a Hammett σₘ constant of 0.37, which is known to affect the electron density of the central bicyclic ring system and modulate key interactions with the kinase hinge region or hydrophobic back pocket [2]. In contrast, the 4-chlorophenyl analog has a σₚ value with a +0.23 component from resonance contribution, and the unsubstituted parent has a σ = 0.0, leading to different electronic environments that can dictate selectivity profiles [1].

Hammett constant SAR Kinase selectivity

Known Kinase Selectivity Profile Shifts Driven by 3-Chlorophenyl vs. 4-Chlorophenyl in Analogous Pyrrolopyrimidine Scaffolds

In the foundational study of 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines as c-Src inhibitors, it was established that the specific substitution pattern on the peripheral phenyl rings profoundly impacts kinase selectivity [1]. While the reference study did not include the exact target compound, it demonstrated that replacing the 5,7-diphenyl substitution with other aryl groups transformed the inhibitors from being highly selective for c-Src (IC50 < 50 nM) to non-selective or completely inactive compounds [1]. The 3-chlorophenyl group at the N7 position in the title compound, combined with the 5-phenyl and 4-ol substituents, creates a unique three-dimensional pharmacophore that is distinct from the simple 5,7-diphenyl or 5-phenyl-7-(4-pyridyl) analogs, as referenced in the patent literature describing 7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl-amino derivatives [2].

Kinase selectivity SAR c-Src inhibitor

Commercially Assured Purity as a Determinant for Reproducible Screening Data

The reproducibility of biological screening data is critically dependent on the chemical purity of the test compound. Major commercial vendors supply 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol at a guaranteed purity of 95% or higher, with specific suppliers offering >98% purity (HPLC) . This level of purity minimizes the risk of false positives or negatives arising from biologically active impurities, which is a known problem for custom-synthesized or less rigorously characterized analogs. For closely related compounds like 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, commercial purity specifications are often similarly high, but batch-to-batch consistency for the target compound is supported by its more established supply chain and availability in milligram to gram quantities from multiple reputable vendors .

Purity Quality control Reproducibility

High-Value Application Scenarios for Procuring 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol


Kinase Selectivity Probe Design and Profiling

Based on the established class-level SAR that a 3-chlorophenyl substituent can significantly alter kinase selectivity profiles [1], the target compound is ideally suited as a chemical probe for deconvoluting the kinome-wide selectivity landscape of 5,7-diaryl-pyrrolo[2,3-d]pyrimidine inhibitors. It can be used in broad kinase profiling panels (e.g., DiscoverX or KINOMEscan) to map the selectivity shift imparted by introducing a 3-chlorophenyl group at the N7 position relative to the parent 5,7-diphenyl scaffold, which is known to primarily target c-Src [2]. This application leverages the compound's unique electronic and steric features to explore off-target liabilities or identify new kinase targets of therapeutic interest.

Medicinal Chemistry Lead Optimization

The compound serves as a key intermediate for further derivatization, particularly at the C4-hydroxyl or C2 position, to generate focused libraries for lead optimization. The distinct physicochemical properties (predicted LogP 4.84 [1]) and the electron-withdrawing nature of its 3-chlorophenyl ring (σₘ = 0.37 [2]) make it a superior starting point compared to the unsubstituted phenyl analog for optimizing cellular permeability while maintaining or tuning kinase binding affinity. Its commercial availability at >98% purity [3] ensures that initial SAR data from these libraries are not confounded by impurities, which is critical for reliable computational modeling and QSAR model building.

Pharmacophore Model Validation

The unique substitution pattern of the target compound makes it an essential tool for validating pharmacophore models of kinase inhibitors that feature a bi-aryl substitution on a pyrrolopyrimidine core. The spatial orientation of the 3-chlorophenyl group introduces a specific hydrophobic and electrostatic contour that can be used to test and refine 3D-QSAR models. Unlike the 4-chlorophenyl regioisomer, which presents a different electrostatic potential surface due to resonance effects [1], the title compound provides a critical data point that helps define the shape and electronic requirements of the kinase hydrophobic pocket, thereby improving the predictive power of virtual screening campaigns.

Reference Standard for Analytical Chemistry and Biological Assay Quality Control

Given its supply by multiple vendors with analytically verified purity [1], this compound can serve as a reliable reference standard for HPLC method development and for calibrating biological assays in routine drug discovery operations. Its use as a system suitability standard ensures inter-day and inter-lab reproducibility when screening this class of compounds, minimizing data variability that arises from the use of non-standardized in-house synthesized analogs with undocumented purity.

Quote Request

Request a Quote for 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.